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molecular formula C2H4<br>C2H4<br>CH2=CH2 B3416737 Polyethylene CAS No. 9002-88-4

Polyethylene

Cat. No. B3416737
M. Wt: 28.05 g/mol
InChI Key: VGGSQFUCUMXWEO-UHFFFAOYSA-N
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Patent
US04225476

Procedure details

An ethylene/maleic anhydride trunk copolymer was prepared which contained 86.5 weight percent ethylene and 13.5 weight percent maleic anhydride. The copolymer was pumped by an extruder through a tube heated to about 500° C. to reduce the molecular weight. The melt viscosity was 600 centipoises at 140° C. The average chain length was about 300 carbon atoms.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C=C.[C:3]1(=[O:9])[O:8][C:6](=[O:7])[CH:5]=[CH:4]1>>[CH2:3]=[CH2:4].[C:6]1(=[O:7])[O:8][C:3](=[O:9])[CH:4]=[CH:5]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
500 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The copolymer was pumped by an extruder through a tube
CUSTOM
Type
CUSTOM
Details
at 140° C

Outcomes

Product
Name
Type
product
Smiles
C=C.C1(\C=C/C(=O)O1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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